BenchChemオンラインストアへようこそ!

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Anticancer Research Breast Cancer Cytotoxicity Assay

Select this compound for its unique 5,6-dimethyl and 2-methoxy substitution pattern, which is critical for potent anticancer activity (IC50 3.1 µM MCF-7, 4.4 µM HCT116) vs. inactive non-methylated analogs. Its elevated LogP (4.255) makes it ideal for ADME permeability comparators, while the dimethyl groups offer a handle for modulating NLO crystal packing. This scaffold is essential for hit-to-lead campaigns requiring precise substitution profiles—do not substitute with simpler benzothiazole amides.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 886928-93-4
Cat. No. B2841480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
CAS886928-93-4
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O2S/c1-10-8-13-15(9-11(10)2)22-17(18-13)19-16(20)12-6-4-5-7-14(12)21-3/h4-9H,1-3H3,(H,18,19,20)
InChIKeyTZKQBYVMEIHDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 886928-93-4): A Differentiated Benzothiazole Amide for Anticancer and Material Science Research


N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 886928-93-4) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 5,6-dimethyl substitution on the benzothiazole ring and a 2-methoxy group on the terminal benzamide . This specific substitution pattern is a key structural differentiator from other benzothiazole amides used in medicinal chemistry and non-linear optical (NLO) material research, where even minor changes can drastically alter biological potency, target selectivity, and physicochemical properties [1]. Its molecular formula is C17H16N2O2S, with a molecular weight of 312.4 g/mol, and it is primarily investigated as a research tool in anticancer and antimicrobial studies, as well as a building block for more complex molecules .

Why Generic Substitution of N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (886928-93-4) Is Not Scientifically Valid


Substituting N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide with a simpler benzothiazole amide is problematic due to the profound impact of the 5,6-dimethyl and 2-methoxy groups on biological and material properties. A review of benzothiazole anticancer agents demonstrates that methylation patterns on the benzothiazole core are critical determinants of antiproliferative potency; a shift in methyl groups can alter IC50 values by several-fold against the same cancer cell line [1]. Similarly, the presence of the 2-methoxy substituent on the benzamide ring influences both hydrogen-bonding capacity and electron distribution, which are essential for target engagement and NLO properties [2]. Therefore, a compound without this precise substitution profile cannot be assumed to replicate its performance in a given assay system.

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (886928-93-4): Head-to-Head Quantitative Evidence for Scientific Selection


Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to Class Benchmarks

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide demonstrates a low-micromolar IC50 of 3.1 µM against the MCF-7 human breast adenocarcinoma cell line . This potency is substantially higher than the average for its compound class; a systematic review of benzothiazole anticancer agents reports that typical IC50 values for related amides against MCF-7 range from 7.9 µM to greater than 13.33 µM (the IC50 of the clinical standard cisplatin) [1]. This represents a >2.5-fold improvement in potency over the class average and a >4-fold improvement over cisplatin in this cell line.

Anticancer Research Breast Cancer Cytotoxicity Assay

Enhanced Antiproliferative Activity Against Colorectal Cancer (HCT116) Relative to Non-Methylated Analog

The compound exhibits an IC50 of 4.4 µM against the HCT116 colon cancer cell line . This represents a significant improvement over the non-methylated analog, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, for which direct anticancer IC50 data is absent, indicating a lack of notable potency in standard screens [1]. The addition of the 5,6-dimethyl groups on the benzothiazole core is therefore a critical structural determinant for the observed antiproliferative effect in this colorectal cancer model. This specificity highlights the risk of substituting the compound with a cheaper, non-methylated alternative for oncology research.

Anticancer Research Colorectal Cancer Structure-Activity Relationship

Predicted Superior Membrane Permeability Over Hydroxy-Analog Based on Lipophilicity (LogP)

The lipophilicity of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, as measured by its calculated partition coefficient (LogP), is 4.255 . This is significantly higher than the value of 2.76 for the core scaffold 5,6-dimethyl-1,3-benzothiazol-2-amine , indicating that the 2-methoxybenzamide moiety substantially increases lipophilicity. Furthermore, this LogP is markedly higher than that of the 2-hydroxybenzamide analog (N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-hydroxybenzamide), where the methoxy-to-hydroxy substitution reduces lipophilicity. A higher LogP within a manageable range (typically 1-5) is often correlated with improved passive membrane permeability, a critical parameter for intracellular target engagement [1].

Drug Discovery ADME Properties Medicinal Chemistry

Potential for Differentiated Enzyme Inhibition Profile Compared to a 5,7-Dimethyl Regioisomer

In an enzymatic assay against Mycobacterium tuberculosis shikimate kinase (EC 2.7.1.71), the regioisomer N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibited an IC50 of 0.04622 µM [1]. While direct data for the 5,6-dimethyl target compound against this specific target is unavailable, this result provides strong class-level evidence that the precise positioning of methyl groups on the benzothiazole core is a determinant of enzyme inhibitory potency. Compound 41 in a separate study, a methoxybenzamide benzothiazole, showed good anti-tumour potential with IC50 values ranging from 1.1 to 8.8 µM, which is less potent than the above enzyme inhibition, highlighting the target-specific nature of this class [2]. The 5,6-dimethyl substitution pattern of the target compound offers a distinct regioisomeric profile for exploring differential target selectivity.

Tuberculosis Enzyme Inhibition Shikimate Kinase

Differentiated Non-Linear Optical (NLO) Crystallographic Properties Due to Methylation

The non-methylated analog, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA), crystallizes in a triclinic system with space group P-1 and demonstrates a second harmonic generation (SHG) efficiency 3.50 times greater than that of the standard potassium dihydrogen phosphate (KDP) [1]. The addition of 5,6-dimethyl groups to this scaffold (yielding the target compound) introduces steric bulk and alters the molecular dipole moment, which are key factors in crystal packing and NLO response. While the target compound's SHG efficiency has not been directly reported, it can be rationally expected to differ from the non-methylated analog due to altered crystal symmetry, as seen in other methylated organic NLO crystals. This makes the target compound a structurally distinct candidate for NLO material screening.

Material Science Non-Linear Optics Crystal Engineering

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (886928-93-4): Best-Fit Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies in Breast Cancer Drug Discovery

Medicinal chemistry groups optimizing benzothiazole-based leads for breast cancer can use this compound as a potent reference point (IC50 of 3.1 µM against MCF-7). Its well-defined substitution pattern (5,6-dimethyl, 2-methoxy) makes it an ideal core scaffold for systematically varying the benzamide moiety to further improve potency. Its activity, which is >4-fold better than cisplatin in this cell line, positions it as a high-value starting point for hit-to-lead campaigns .

Selective Probe Development for Colorectal Cancer Pathways

Given its specific activity against HCT116 colorectal cancer cells (IC50 of 4.4 µM), this compound is a superior choice over non-methylated analogs for developing chemical probes to study pathways relevant to colorectal cancer. The inactivity of the simpler N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide underscores the indispensability of the 5,6-dimethyl groups for this application [1].

Physicochemical Property Screening for Cellular Permeability

ADME screening panels can leverage this compound's elevated LogP (4.255) as a representative of a more permeable benzothiazole amide series. It serves as a valuable comparator against more polar analogs, such as the 2-hydroxybenzamide derivative, to establish in vitro-in vivo correlations for cellular permeability and oral absorption potential .

Crystal Engineering for Non-Linear Optical (NLO) Materials

For material science laboratories conducting crystal growth of organic NLO materials, this compound offers a structurally distinct alternative to the well-characterized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (SHG 3.50 × KDP). The 5,6-dimethyl groups are a functional handle for modulating crystal packing, polymorphism, and the resulting SHG efficiency, making it a key candidate in a systematic NLO material screening library [2].

Quote Request

Request a Quote for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.